2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The molecular formula is established as C19H15NO5S with a corresponding molecular weight of 369.4 grams per mole. The Chemical Abstracts Service registry number 862257-53-2 provides unique identification for this specific stereoisomer.
The stereochemical configuration is particularly significant in this compound, as indicated by the Z-designation in the nomenclature. This configuration refers to the spatial arrangement around the exocyclic double bond connecting the thiazolidinone ring to the benzylidene moiety. The Z-configuration indicates that the higher priority substituents on either side of the double bond are positioned on the same side, creating a specific three-dimensional arrangement that influences both the compound's physical properties and potential biological interactions. The Standard International Chemical Identifier key LKLQMPGWVZBHBF-YBEGLDIGSA-N incorporates this stereochemical information, with the final segment indicating the specific stereochemical arrangement.
The compound contains several distinct structural domains that contribute to its overall architecture. The thiazolidinone core features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4 creating the characteristic dioxo pattern. The 3-methylphenyl substituent attached to the nitrogen atom introduces additional steric considerations and potential sites for intermolecular interactions. The phenoxyacetic acid chain extends from the benzylidene portion, providing both hydrophilic character through the carboxylic acid functionality and additional conformational flexibility through the ether linkage.
Properties
IUPAC Name |
2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLQMPGWVZBHBF-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid is a thiazolidinedione derivative, a class of compounds known for their diverse biological activities, particularly in the field of diabetes management and cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation leads to:
- Insulin Sensitization : Enhancing insulin sensitivity in peripheral tissues.
- Anti-inflammatory Effects : Reducing inflammation through modulation of inflammatory cytokines.
- Lipid Metabolism Regulation : Influencing lipid storage and glucose metabolism.
Antidiabetic Properties
Research has shown that compounds derived from thiazolidinediones exhibit significant antidiabetic properties. For instance, studies have indicated that the compound under discussion demonstrates comparable efficacy to standard drugs such as pioglitazone and rosiglitazone in lowering blood glucose levels in diabetic models.
Table 1: Comparative Antidiabetic Activity
| Compound | Blood Glucose Reduction (%) | Reference |
|---|---|---|
| 2-[4-[(Z)-[3-(3-methylphenyl)... | 45 | Datar et al. |
| Pioglitazone | 50 | Datar et al. |
| Rosiglitazone | 48 | Badiger et al. |
Anticancer Activity
The anticancer potential of thiazolidinedione derivatives has been investigated extensively. The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 | PMC9268695 |
| Jurkat (leukemia) | 1.61 ± 1.92 | PMC9268695 |
Study on Antidiabetic Effects
In a study conducted by Jiwane et al., the compound demonstrated significant hypoglycemic activity in alloxan-induced diabetic rat models. The results indicated that modifications at specific positions on the thiazolidinedione structure could enhance its efficacy.
Study on Anticancer Effects
Research published in European PMC highlighted the cytotoxic effects of this compound against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to increase its potency against cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Lipophilicity: The 3-methylphenyl group in the target compound increases lipophilicity (logP ~4–5) compared to polar groups like 4-methoxyphenyl () or chlorophenyl ().
Synthetic Yields and Conditions :
- Thia-Michael additions () yield moderate purity but require specialized reagents.
- Cyclocondensation () offers higher yields (73% in ) but longer reaction times (6–24 hours).
Biological Activity Trends :
- Chlorophenyl derivatives () exhibit anti-parasitic activity, likely due to halogen-mediated membrane disruption.
- Thioxo-containing analogs () are hypothesized to inhibit enzymes like α-glucosidase or aldose reductase .
Configurational and Stereochemical Considerations
- The (Z)-configuration in the target compound is critical for maintaining planar geometry, enabling π-π stacking with aromatic residues in biological targets .
- Methoxyphenoxy groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound (MW ~435–480 g/mol) aligns with Lipinski’s rules, ensuring oral bioavailability.
- Hydrogen Bonding: The acetic acid moiety (H-bond acceptor/donor) enhances solubility and target engagement, as seen in and .
Preparation Methods
Preparation of 4-Formylphenoxyacetic Acid
The phenoxy acetic acid backbone is synthesized via nucleophilic substitution.
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Procedure :
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Critical Parameters :
Synthesis of 3-(3-Methylphenyl)-2,4-Thiazolidinedione
The thiazolidinedione core is prepared via cyclization:
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Procedure :
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Key Reaction :
Knoevenagel Condensation for Exocyclic Double Bond Formation
Reaction Conditions
The Z-configuration of the exocyclic double bond is achieved via base-catalyzed condensation:
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Procedure :
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Stereochemical Control :
Optimization Data
Functional Group Modifications
Esterification and Hydrolysis
The carboxylic acid group is often protected during synthesis:
Purification Techniques
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Column Chromatography :
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Recrystallization :
Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC :
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Elemental Analysis :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
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Cost Drivers :
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Environmental Impact :
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
